molecular formula C32H42O7Si B13445579 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

Cat. No.: B13445579
M. Wt: 566.8 g/mol
InChI Key: WEBWRFXMIHROEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic derivative of cannflavin B, a naturally occurring flavonoid found in cannabis plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B typically involves multiple steps, including the protection of hydroxyl groups, introduction of the dimethylsilyl group, and the addition of the 3-methyl-2-buten-1-yl side chain. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on various diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, modulating enzyme activity, or influencing gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating inflammatory and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Cannflavin A: Another naturally occurring flavonoid in cannabis with similar anti-inflammatory properties.

    Cannflavin C: A related compound with potential therapeutic applications.

    Other Flavonoids: Compounds like quercetin and kaempferol, which share structural similarities and biological activities.

Uniqueness

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is unique due to the presence of the dimethylsilyl group and the 3-methyl-2-buten-1-yl side chain, which enhance its chemical stability and potentially broaden its range of applications compared to other similar compounds.

Properties

Molecular Formula

C32H42O7Si

Molecular Weight

566.8 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-6-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C32H42O7Si/c1-19(2)12-14-21-25(39-40(10,11)32(6,7)8)18-27-28(29(21)34)22(33)17-24(37-27)20-13-15-23(26(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3

InChI Key

WEBWRFXMIHROEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.